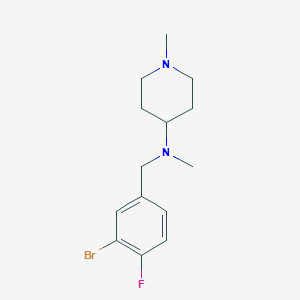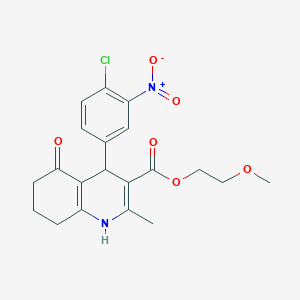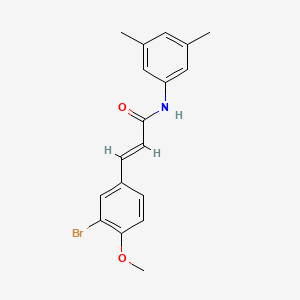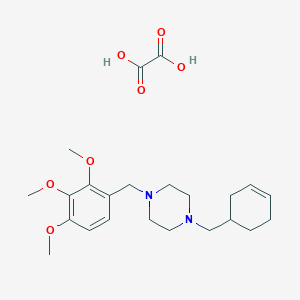![molecular formula C22H24N2O5 B4955135 N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide](/img/structure/B4955135.png)
N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a novel compound that has shown promising results in various studies, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various studies. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. However, the limitations of this compound include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its anti-cancer properties.
2. Development of more efficient and cost-effective methods for the synthesis of the compound.
3. Investigation of the compound's potential use as a drug delivery system for the treatment of brain tumors.
4. Evaluation of the compound's toxicity and safety in preclinical studies.
5. Clinical trials to evaluate the efficacy of the compound in the treatment of cancer.
Conclusion:
This compound is a novel compound that has shown promising results in various studies. It has potential applications in the field of medicinal chemistry, particularly in the treatment of cancer. Further research is needed to fully understand the mechanism of action of the compound and to evaluate its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide is a multi-step process that involves the use of various reagents and solvents. The synthesis method for this compound has been described in detail in various research papers, and it involves the condensation of 4-methoxybenzylamine and 1-(4-methoxyphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid followed by the addition of propanoyl chloride. The resulting product is purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been tested for its ability to inhibit the growth of cancer cells and to induce apoptosis in these cells. The compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-20(25)23(14-15-5-9-17(28-2)10-6-15)19-13-21(26)24(22(19)27)16-7-11-18(29-3)12-8-16/h5-12,19H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGOVSMXMNWQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanamide](/img/structure/B4955053.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4955061.png)



![1-(2-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955082.png)
![7,7'-[1,2-ethanediylbis(thio)]bis(9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile)](/img/structure/B4955083.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4955104.png)

![1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4955109.png)
![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4955114.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B4955121.png)
![N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]](/img/structure/B4955128.png)
